molecular formula C10H16O4 B14587981 Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate CAS No. 61402-55-9

Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate

Cat. No.: B14587981
CAS No.: 61402-55-9
M. Wt: 200.23 g/mol
InChI Key: KKZFYLYPUICPTC-IUCAKERBSA-N
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Description

Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its cyclopentyl ring structure with an acetyloxy group and a methyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate typically involves the esterification of [(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

[(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid+methanolacid catalystMethyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate+water\text{[(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} [(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid+methanolacid catalyst​Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the catalyst.

Chemical Reactions Analysis

Types of Reactions

Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Transesterification: Acid or base catalysts, such as sulfuric acid or sodium methoxide, are used in transesterification reactions.

Major Products

    Hydrolysis: [(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid and methanol.

    Reduction: [(1S,2S)-2-(hydroxy)cyclopentyl]methanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate involves its hydrolysis to release the active [(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid. This hydrolysis can occur enzymatically in biological systems. The released acid can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl [(1R,2R)-2-(acetyloxy)cyclopentyl]acetate: A stereoisomer with similar chemical properties but different biological activity.

    Ethyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate: An ester with a different alkyl group, which may have different physical and chemical properties.

    Methyl [(1S,2S)-2-(hydroxy)cyclopentyl]acetate: A related compound with a hydroxyl group instead of an acetyloxy group.

Uniqueness

Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopentyl ring structure and ester functionality make it a valuable compound for various applications in research and industry.

Properties

CAS No.

61402-55-9

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2-[(1S,2S)-2-acetyloxycyclopentyl]acetate

InChI

InChI=1S/C10H16O4/c1-7(11)14-9-5-3-4-8(9)6-10(12)13-2/h8-9H,3-6H2,1-2H3/t8-,9-/m0/s1

InChI Key

KKZFYLYPUICPTC-IUCAKERBSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC[C@H]1CC(=O)OC

Canonical SMILES

CC(=O)OC1CCCC1CC(=O)OC

Origin of Product

United States

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